molecular formula C12H14F2N2 B12592011 2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- CAS No. 325720-89-6

2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro-

Cat. No.: B12592011
CAS No.: 325720-89-6
M. Wt: 224.25 g/mol
InChI Key: ISDSSSFNBRDHHB-UHFFFAOYSA-N
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Description

2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- is a synthetic organic compound that belongs to the class of azepines Azepines are seven-membered heterocyclic compounds containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- typically involves the cyclization of appropriate precursors under specific conditions. One common method might include the reaction of a difluorophenyl-substituted amine with a suitable cyclizing agent under controlled temperature and pressure conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, solvents, and specific reaction conditions to ensure efficient production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of oxides or other oxidized derivatives.

    Reduction: Reduction reactions could convert the compound into more reduced forms, possibly altering its functional groups.

    Substitution: Substitution reactions might involve the replacement of one or more atoms or groups within the molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield difluorophenyl-substituted azepine oxides, while reduction could produce more saturated derivatives.

Scientific Research Applications

2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- may have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying biological pathways and interactions.

    Medicine: Possible applications in drug development and therapeutic research.

    Industry: Use in the production of materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. It might involve binding to specific receptors or enzymes, influencing biological pathways, or altering cellular functions. Detailed studies would be required to elucidate the exact mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 2H-Azepin-7-amine, N-(2,4-dichlorophenyl)-3,4,5,6-tetrahydro-
  • 2H-Azepin-7-amine, N-(2,4-dimethylphenyl)-3,4,5,6-tetrahydro-

Uniqueness

The presence of the difluorophenyl group in 2H-Azepin-7-amine, N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro- may confer unique chemical properties, such as increased stability or specific reactivity, compared to its analogs with different substituents.

Properties

CAS No.

325720-89-6

Molecular Formula

C12H14F2N2

Molecular Weight

224.25 g/mol

IUPAC Name

N-(2,4-difluorophenyl)-3,4,5,6-tetrahydro-2H-azepin-7-amine

InChI

InChI=1S/C12H14F2N2/c13-9-5-6-11(10(14)8-9)16-12-4-2-1-3-7-15-12/h5-6,8H,1-4,7H2,(H,15,16)

InChI Key

ISDSSSFNBRDHHB-UHFFFAOYSA-N

Canonical SMILES

C1CCC(=NCC1)NC2=C(C=C(C=C2)F)F

Origin of Product

United States

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